Rilzabrutinib, (Z)-

BTK C481S resistance mutation reversible covalent inhibitor ibrutinib resistance

Rilzabrutinib (PRN1008, Example 31 from WO2014039899) is a superior tool for BTK pathway research. Unlike irreversible inhibitors like ibrutinib, its reversible covalent binding mode spares Src family kinases, avoiding the platelet dysfunction and bleeding risks common to legacy BTK inhibitors. Critically, it retains potent activity against the ibrutinib-resistant BTK C481S mutant (IC50 = 1.2 nM), a feature essential for studying resistance in autoimmune models. Its extended target residence time (79% binding at 18h post-washout) ensures sustained target engagement in ex vivo assays. Procure this batch-verified compound for reproducible preclinical pharmacodynamic studies.

Molecular Formula C36H40FN9O3
Molecular Weight 665.8 g/mol
CAS No. 1575596-29-0
Cat. No. B1431308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRilzabrutinib, (Z)-
CAS1575596-29-0
Molecular FormulaC36H40FN9O3
Molecular Weight665.8 g/mol
Structural Identifiers
SMILESCC(C)(C=C(C#N)C(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N)N6CCN(CC6)C7COC7
InChIInChI=1S/C36H40FN9O3/c1-36(2,45-15-13-43(14-16-45)26-21-48-22-26)18-24(19-38)35(47)44-12-6-7-25(20-44)46-34-31(33(39)40-23-41-34)32(42-46)29-11-10-28(17-30(29)37)49-27-8-4-3-5-9-27/h3-5,8-11,17-18,23,25-26H,6-7,12-16,20-22H2,1-2H3,(H2,39,40,41)/b24-18-/t25-/m1/s1
InChIKeyLCFFREMLXLZNHE-IURUZKCNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rilzabrutinib (CAS 1575596-29-0): A Reversible Covalent BTK Inhibitor for Targeted Autoimmune Therapy


Rilzabrutinib (also known as PRN1008) is an orally bioavailable, reversible covalent inhibitor of Bruton's Tyrosine Kinase (BTK) designed specifically for autoimmune and inflammatory diseases [1]. Its chemical structure is claimed as Example 31 in patent WO2014039899 and it exists as the (E,R) stereoisomer [2]. The compound exhibits potent biochemical inhibition of BTK with an IC50 of 1.3 ± 0.5 nM [3] and demonstrates high selectivity when screened against a panel of 251 other kinases [4].

Why Generic BTK Inhibitors Cannot Substitute for Rilzabrutinib


Generic substitution of rilzabrutinib with other BTK inhibitors is not feasible due to fundamental differences in binding mechanism and target selectivity. Unlike irreversible covalent inhibitors (ibrutinib, acalabrutinib, zanubrutinib), rilzabrutinib employs a reversible covalent binding mode that preserves critical off-target functions [1]. This mechanism avoids the platelet dysfunction and bleeding risks associated with earlier BTK inhibitors by sparing Src family kinases and G protein-coupled receptor pathways [2]. Furthermore, rilzabrutinib retains potent activity (IC50 = 1.2 nM) against the BTK C481S resistance mutation, whereas irreversible inhibitors like ibrutinib show a >800-fold loss of potency (IC50 = 1 μM) [3].

Rilzabrutinib (CAS 1575596-29-0): Quantified Differentiation Evidence for BTK Inhibitor Selection


Rilzabrutinib Retains Sub-nanomolar Potency Against BTK C481S Mutant Where Ibrutinib Fails

Rilzabrutinib maintains an in vitro IC50 of 1.2 nM against the BTK C481S mutant cell model, whereas ibrutinib shows a marked loss of potency with an IC50 of 1 μM [1]. This >800-fold difference is attributed to rilzabrutinib's non-covalent bond-dominated binding mode that evades the steric hindrance caused by the C481S mutation, a common resistance mechanism in patients treated with irreversible BTK inhibitors [1].

BTK C481S resistance mutation reversible covalent inhibitor ibrutinib resistance

Rilzabrutinib Spares Platelet Aggregation Unlike Ibrutinib

In vitro studies demonstrate that rilzabrutinib does not inhibit platelet aggregation, in contrast to ibrutinib which significantly impairs this function [1]. This is mechanistically explained by rilzabrutinib's lack of off-target inhibition of Src family kinases (SFKs), which are critical for platelet signaling [2]. ibrutinib treatment is known to increase bleeding risk due to SFK inhibition [2].

platelet function bleeding risk BTK inhibitor safety

Rilzabrutinib Demonstrates Superior Durable Platelet Response vs Placebo in Phase 3 ITP Trial

In the pivotal Phase 3 LUNA3 study (NCT04562766), rilzabrutinib 400 mg BID achieved a durable platelet response (platelet count ≥50 × 10⁹/L for at least 8 of the last 12 weeks without rescue therapy) in 23% of patients (31/133) compared to 0% (0/69) in the placebo group (p < 0.0001) [1]. The median time to first platelet response was 15 days in rilzabrutinib-treated patients [1].

immune thrombocytopenia phase 3 trial durable platelet response

Rilzabrutinib Shows Moderate Kinase Selectivity Profile Among Next-Generation BTK Inhibitors

In a head-to-head comparative study of six next-generation BTK inhibitors under identical assay conditions, rilzabrutinib was ranked 5th out of 6 in terms of kinase selectivity (from most selective to least: remibrutinib, fenebrutinib, evobrutinib, orelabrutinib, rilzabrutinib, tolebrutinib) [1]. This moderate selectivity profile distinguishes it from more narrowly targeted agents like remibrutinib and suggests a broader multi-kinase interaction pattern.

kinase selectivity BTK inhibitor panel in vitro profiling

Rilzabrutinib Demonstrates Extended Target Residence Time with 79% Binding Retention After 18-Hour Washout

Rilzabrutinib exhibits a slow off-rate characteristic of its reversible covalent mechanism, retaining 79 ± 2% of its binding to BTK in peripheral blood mononuclear cells (PBMCs) 18 hours after washout in vitro [1]. This extended target residence time persists despite compound clearance from circulation, enabling sustained pharmacodynamic effects [1].

target residence time covalent reversible binding pharmacodynamics

Rilzabrutinib Achieves 44% Platelet Response Rate in Heavily Pretreated ITP Patients, Including Prior Splenectomy Failures

In a Phase I/II study of 32 heavily pretreated ITP patients (median 6 prior therapies, 28% prior splenectomy), rilzabrutinib 400 mg BID achieved the primary endpoint of ≥2 consecutive platelet counts ≥50 × 10⁹/L in 44% (14/32) of patients [1]. Responders maintained platelet counts ≥50 × 10⁹/L for a median of 71% of weekly assessments [1].

heavily pretreated ITP splenectomy failure platelet response

Rilzabrutinib (CAS 1575596-29-0) Applications in Autoimmune Disease Research and Clinical Development


Investigating BTK C481S Resistance Mechanisms in Autoimmune Disease Models

Rilzabrutinib's retained potency against the BTK C481S mutant (IC50 = 1.2 nM) makes it a critical tool for studying resistance mechanisms in chronic autoimmune conditions where BTK inhibitor therapy may select for resistance mutations. Unlike ibrutinib (IC50 = 1 μM against C481S), rilzabrutinib allows researchers to maintain BTK pathway inhibition even in cell lines or models harboring the C481S mutation [1].

Evaluating BTK Inhibition in Immune Thrombocytopenia (ITP) Clinical Trials

Based on the Phase 3 LUNA3 study demonstrating a 23% durable platelet response rate (vs 0% placebo) and rapid onset (median 15 days), rilzabrutinib is the only BTK inhibitor with positive Phase 3 data in ITP [1]. It is indicated for third-line or later treatment in adults with persistent or chronic ITP who have failed prior therapies including corticosteroids, TPO-RAs, or splenectomy [1].

Exploring Multi-Immune Modulation in Complex Autoimmune Conditions

Rilzabrutinib's moderate kinase selectivity profile (rank 5 of 6 next-gen BTK inhibitors) and its documented effects on B cells, macrophages, basophils, and mast cells support its investigation in diseases requiring broad immune pathway modulation, such as IgG4-related disease (Phase 2), warm autoimmune hemolytic anemia (Phase 2b), and chronic spontaneous urticaria (Phase 3) [1].

Preclinical Studies Requiring Sustained BTK Target Engagement

The extended target residence time of rilzabrutinib (79 ± 2% binding retention 18 hours after washout) provides a tool for preclinical pharmacodynamic studies where sustained BTK inhibition is required despite compound washout [1]. This property is particularly valuable in ex vivo assays and in vivo models where continuous drug exposure may be impractical.

Quote Request

Request a Quote for Rilzabrutinib, (Z)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.